(2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE
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Overview
Description
(2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and quinoxalin-6-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenone bridge to a single bond, yielding the corresponding saturated ketone.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one
- (E)-1-(4-methylphenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one
Uniqueness
(2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-quinoxalin-6-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O/c18-14-5-3-13(4-6-14)17(21)8-2-12-1-7-15-16(11-12)20-10-9-19-15/h1-11H/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGUDSWAYSYFT-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC3=NC=CN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC3=NC=CN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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